

LEB-03-153: A Technical Guide to its Biological Activity and Targets

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Compound of Interest

Compound Name: LEB-03-153

Cat. No.: B15142528

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For Researchers, Scientists, and Drug Development Professionals

Abstract

LEB-03-153 is a novel deubiquitinase-targeting chimera (DUBTAC) designed for the targeted stabilization of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. This document provides a comprehensive technical overview of the biological activity, targets, and mechanism of action of **LEB-03-153**, intended to serve as a resource for researchers in oncology and drug discovery. The information presented herein is based on the seminal work describing its development and characterization.

Core Concepts: DUBTACs and Targeted Protein Stabilization

Traditional targeted therapies have predominantly focused on the inhibition or degradation of disease-promoting proteins. Deubiquitinase-targeting chimeras (DUBTACs) represent a paradigm shift, enabling the targeted stabilization of proteins that are otherwise marked for proteasomal degradation.

DUBTACs are heterobifunctional molecules composed of two key moieties: a ligand that binds to a specific protein of interest (POI) and another ligand that recruits a deubiquitinase (DUB) enzyme. By bringing the DUB into close proximity with the ubiquitinated POI, the DUBTAC

facilitates the removal of ubiquitin chains, thereby rescuing the protein from degradation and increasing its intracellular concentration.

LEB-03-153 is a first-in-class WEE1-targeting DUBTAC. It is a synthetic molecule that links the known WEE1 inhibitor, AZD1775 (Adavosertib), to EN523, a covalent recruiter of the deubiquitinase OTUB1. A unique feature of **LEB-03-153** is the absence of a linker between the two functional ends.

LEB-03-153: Molecular Profile and Targets

Feature	Description
Molecule Type	Deubiquitinase-Targeting Chimera (DUBTAC)
Primary Target	WEE1 Kinase
Recruited Deubiquitinase	OTUB1
Constituent Moieties	AZD1775 (WEE1 Ligand) and EN523 (OTUB1 Recruiter)
Linker	No linker
Mechanism of Action	Induces proximity between WEE1 and OTUB1, leading to WEE1 deubiquitination and stabilization.

Biological Activity: WEE1 Stabilization

The primary biological effect of **LEB-03-153** is the stabilization of the WEE1 protein. While the initial publication by Henning et al. focused on the proof-of-concept for the DUBTAC platform and highlighted the activity of linker-containing analogues, **LEB-03-153** was synthesized and tested as part of this foundational work. The study demonstrated that DUBTACs containing the AZD1775 and EN523 moieties lead to a significant increase in WEE1 protein levels in HEP3B hepatoma cancer cells. For context, the activity of closely related, linker-containing WEE1 DUBTACs is presented below.

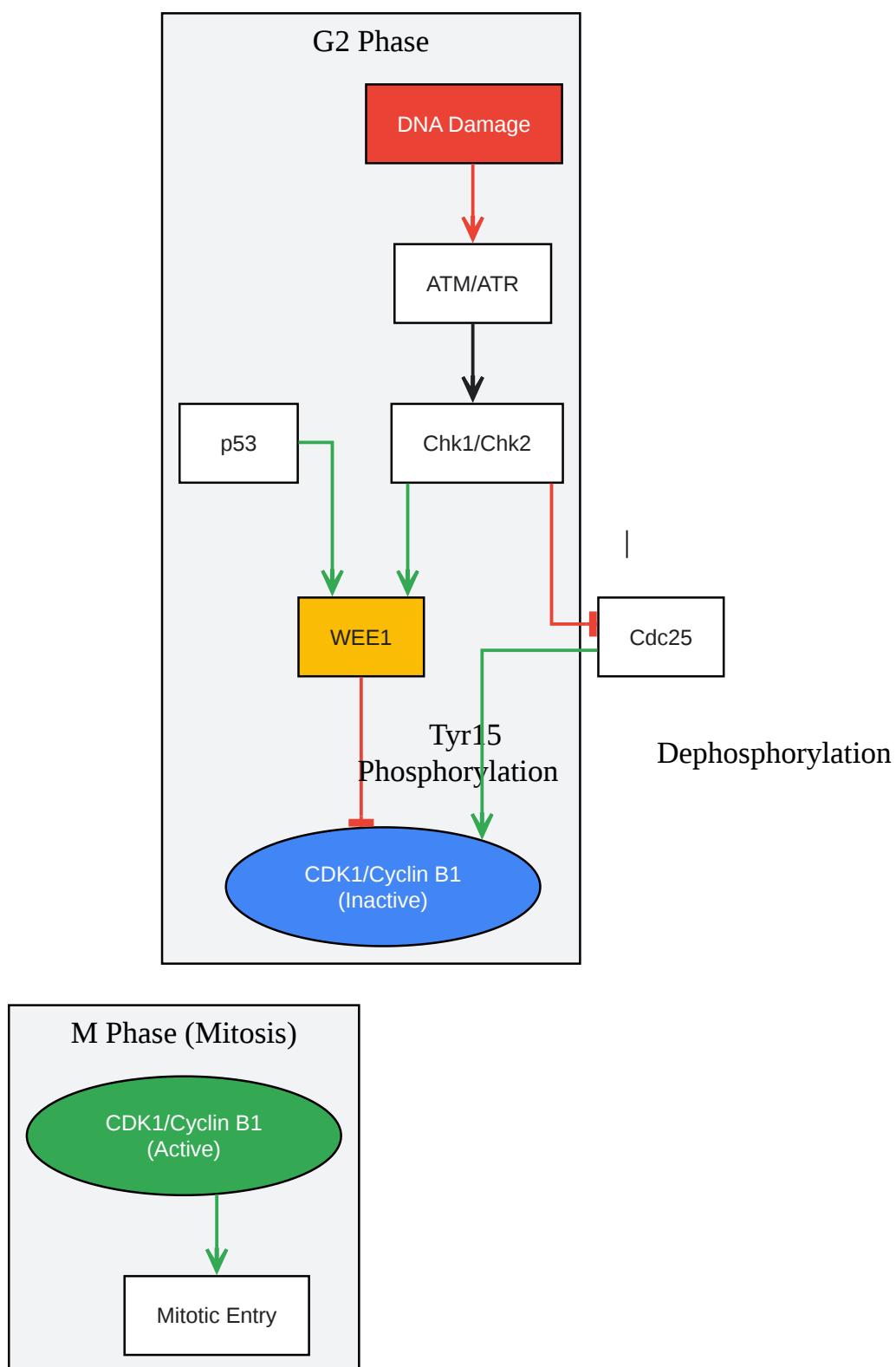
Compound	Linker	WEE1 Stabilization in HEP3B cells
LEB-03-144	C3 alkyl linker	Significant stabilization, comparable to bortezomib treatment.
LEB-03-146	PEG linker	Significant stabilization, comparable to bortezomib treatment.
LEB-03-153	No linker	Synthesized and tested, specific quantitative data not highlighted in the primary publication.

Data summarized from Henning NJ, et al. Nat Chem Biol. 2022.

Signaling Pathway and Mechanism of Action

WEE1 Signaling Pathway

WEE1 is a nuclear kinase that plays a pivotal role in the G2/M cell cycle checkpoint. Its primary function is to inhibit the activity of the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B1 complex through inhibitory phosphorylation of CDK1 at Tyr15. This prevents premature entry into mitosis, allowing time for DNA repair.

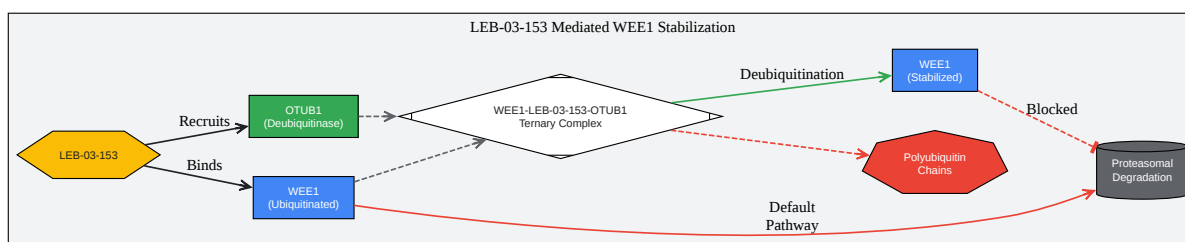


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Caption: The WEE1 signaling pathway in the G2/M cell cycle checkpoint.

Mechanism of Action of LEB-03-153

LEB-03-153 functions by hijacking the cell's own deubiquitination machinery to protect WEE1 from degradation. The AZD1775 moiety of **LEB-03-153** binds to WEE1, while the EN523 moiety covalently engages the deubiquitinase OTUB1. This induced proximity facilitates the removal of polyubiquitin chains from WEE1 by OTUB1, leading to its stabilization and accumulation in the cell.



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Caption: Mechanism of action of **LEB-03-153** as a WEE1-stabilizing DUBTAC.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the primary literature for the characterization of WEE1 DUBTACs.

Cell Culture

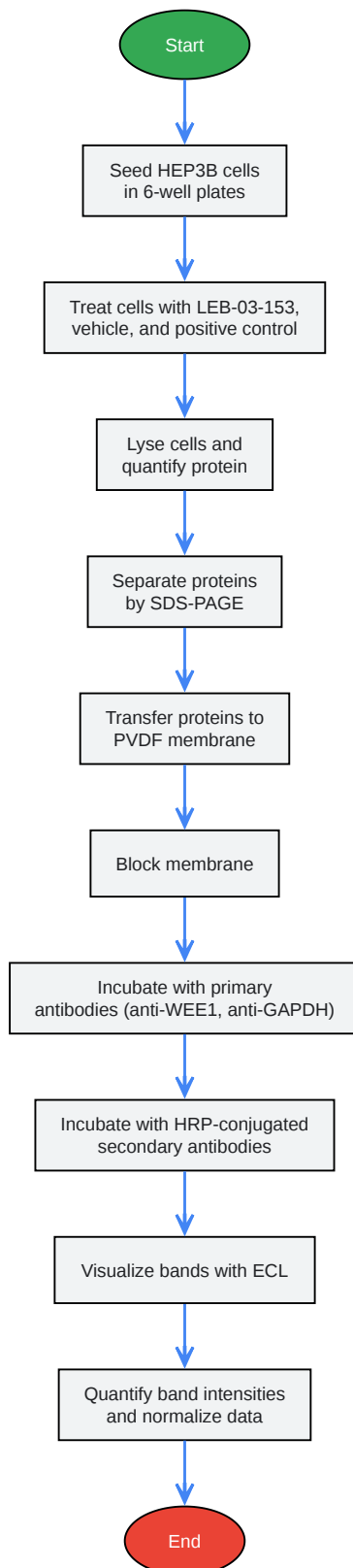
- Cell Line: HEP3B (human hepatocellular carcinoma).
- Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

WEE1 Stabilization Assay

- Cell Seeding: Plate HEP3B cells in 6-well plates and allow them to adhere overnight.
- Compound Treatment: Treat cells with **LEB-03-153** at various concentrations for a specified duration (e.g., 24 hours). Include vehicle (e.g., DMSO) and positive control (e.g., bortezomib, a proteasome inhibitor) treated wells.
- Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- Western Blotting:
 - Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against WEE1 overnight at 4°C.
 - Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
 - Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Data Analysis: Quantify the band intensities using densitometry software. Normalize the WEE1 band intensity to the loading control.

Experimental Workflow Diagram



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